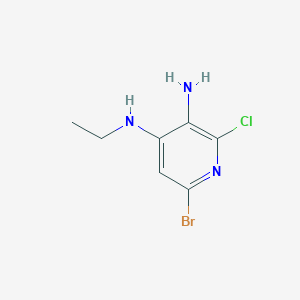
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine is a chemical compound with the molecular formula C7H9BrClN3 and a molecular weight of 250.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and ethyl groups attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine typically involves the halogenation of pyridine derivatives followed by the introduction of the ethyl group. One common method includes the bromination and chlorination of 3,4-diaminopyridine under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes continuous monitoring of temperature, pressure, and reactant concentrations to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine involves its interaction with specific molecular targets and pathways. The presence of halogen and ethyl groups allows it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate certain biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-2-chloro-N4-methyl-3,4-pyridinediamine
- 6-bromo-2-chloro-N4-propyl-3,4-pyridinediamine
- 6-bromo-2-chloro-N4-ethyl-2,3-pyridinediamine
Uniqueness
6-bromo-2-chloro-N4-ethyl-3,4-pyridinediamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
913642-08-7 |
|---|---|
Molecular Formula |
C7H9BrClN3 |
Molecular Weight |
250.52 g/mol |
IUPAC Name |
6-bromo-2-chloro-4-N-ethylpyridine-3,4-diamine |
InChI |
InChI=1S/C7H9BrClN3/c1-2-11-4-3-5(8)12-7(9)6(4)10/h3H,2,10H2,1H3,(H,11,12) |
InChI Key |
FPZOEXHTFAXNCO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC(=NC(=C1N)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Hydroxy-4-(2-methylpropoxy)-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13884050.png)
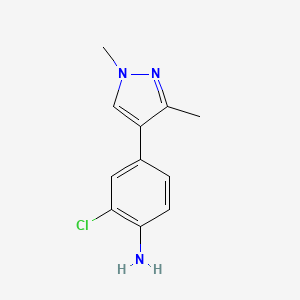
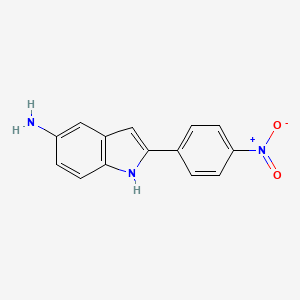
![Ethyl 2-hydroxy-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate](/img/structure/B13884064.png)
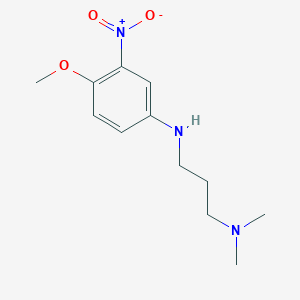
![2-Amino-5-[[3-(5-amino-2-hydroxyphenyl)sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13884070.png)
![3-Chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline](/img/structure/B13884075.png)
![2-[(2-Aminopyridin-4-yl)amino]ethanol](/img/structure/B13884078.png)
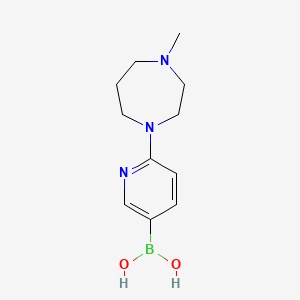

![3-Pyrimidin-2-ylpyrazolo[1,5-a]pyridine](/img/structure/B13884103.png)
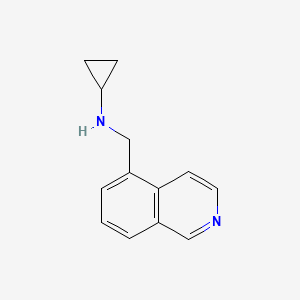
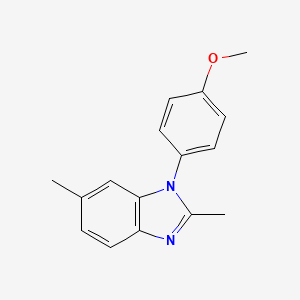
![5-[3-(hydroxymethyl)-4-oxopyridazin-1(4H)-yl]pyridine-3-carbonitrile](/img/structure/B13884126.png)
